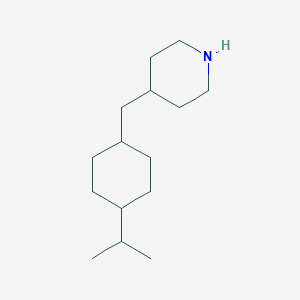
4-((4-Isopropylcyclohexyl)methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(propan-2-yl)cyclohexyl]methyl}piperidine is a complex organic compound that features a piperidine ring substituted with a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(propan-2-yl)cyclohexyl]methyl}piperidine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of piperidine with a cyclohexyl derivative. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of the cyclohexyl halide under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 4-{[4-(propan-2-yl)cyclohexyl]methyl}piperidine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(propan-2-yl)cyclohexyl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine nitrogen can be alkylated or acylated using appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Alkylated or acylated piperidine derivatives
Scientific Research Applications
4-{[4-(propan-2-yl)cyclohexyl]methyl}piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[4-(propan-2-yl)cyclohexyl]methyl}piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-{[4-(propan-2-yl)cyclohexyl]methanol}: A related compound with a hydroxyl group instead of a piperidine ring.
N-(piperidine-4-yl)benzamide: Another piperidine derivative with different substituents.
Uniqueness
4-{[4-(propan-2-yl)cyclohexyl]methyl}piperidine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a cyclohexyl group and a piperidine ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H29N |
|---|---|
Molecular Weight |
223.40 g/mol |
IUPAC Name |
4-[(4-propan-2-ylcyclohexyl)methyl]piperidine |
InChI |
InChI=1S/C15H29N/c1-12(2)15-5-3-13(4-6-15)11-14-7-9-16-10-8-14/h12-16H,3-11H2,1-2H3 |
InChI Key |
RZRZZWWWAKQCGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)CC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















